molecular formula C19H30N2O2 B5634965 (3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine

(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine

Cat. No. B5634965
M. Wt: 318.5 g/mol
InChI Key: MCIFUJBTEPDZLP-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component reactions or the condensation of specific precursors to yield various heterocyclic systems. An example is the preparation of pyrrolidine-2,3-dione derivatives from specific 3-pyrroline-2-one derivatives through reactions with aliphatic amines, demonstrating the versatility of pyrrolidine synthesis methods (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

Structural determination of pyrrolidine derivatives is commonly achieved using NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS), providing detailed insights into the molecular configuration and the positioning of substituents within the heterocyclic framework (Nguyen & Vo Viet Dai, 2023).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including rearrangements and cycloadditions, leading to the formation of novel heterocyclic structures. For instance, reactions with dimethyl maleate and dimethyl fumarate have been reported, showcasing the reactivity of pyrrolidine N-oxides in cycloaddition reactions (Closa & Wightman, 1998).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure and substituents. Detailed physical property analysis is crucial for understanding the compound's behavior in various solvents and under different conditions, although specific data for "(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine" is not directly available in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of pyrrolidine derivatives, are key to their application in organic synthesis and pharmaceutical development. Studies often focus on the reactivity of specific functional groups within the pyrrolidine ring, enabling the synthesis of complex molecules with potential biological activity (Nguyen & Vo Viet Dai, 2023).

properties

IUPAC Name

1-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-6-23-16-9-7-15(8-10-16)11-19(22)21-12-17(14(2)3)18(13-21)20(4)5/h7-10,14,17-18H,6,11-13H2,1-5H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFUJBTEPDZLP-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C(C2)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC(=O)N2C[C@H]([C@@H](C2)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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